3-Cyclopropoxy-4-ethylpicolinic acid
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Overview
Description
3-Cyclopropoxy-4-ethylpicolinic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 3-position and an ethyl group at the 4-position of the picolinic acid core.
Preparation Methods
One common method involves the use of Grignard reagents in the presence of titanium(IV) isopropoxide as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-4-ethylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The cyclopropoxy and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
3-Cyclopropoxy-4-ethylpicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-ethylpicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their structure and function, which can lead to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-4-ethylpicolinic acid can be compared to other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic acid: An isomer with the carboxyl side chain at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-7-5-6-12-9(11(13)14)10(7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H,13,14) |
InChI Key |
DIVZUSDBMSDPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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